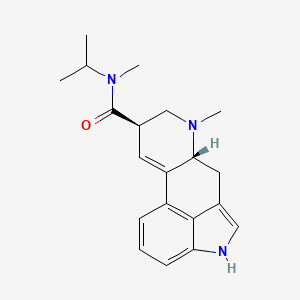Mipla
CAS No.: 100768-08-9
Cat. No.: VC7827731
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 100768-08-9 |
|---|---|
| Molecular Formula | C20H25N3O |
| Molecular Weight | 323.4 g/mol |
| IUPAC Name | (6aR,9R)-N,7-dimethyl-N-propan-2-yl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
| Standard InChI | InChI=1S/C20H25N3O/c1-12(2)23(4)20(24)14-8-16-15-6-5-7-17-19(15)13(10-21-17)9-18(16)22(3)11-14/h5-8,10,12,14,18,21H,9,11H2,1-4H3/t14-,18-/m1/s1 |
| Standard InChI Key | ROICYBLUWUMJFF-RDTXWAMCSA-N |
| Isomeric SMILES | CC(C)N(C)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C |
| SMILES | CC(C)N(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
| Canonical SMILES | CC(C)N(C)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C |
Introduction
Methylisopropyllysergamide, commonly referred to as MIPLA, is a structural analogue of lysergic acid diethylamide (LSD), a well-known hallucinogenic compound. MIPLA was first discovered by Albert Hofmann during his research on LSD at Sandoz Pharmaceuticals. It has been further studied by David E. Nichols and his team at Purdue University for its pharmacological properties and potential applications in research .
Pharmacological Effects and Potency
MIPLA exhibits hallucinogenic effects similar to LSD but with lower potency, typically around 1/3 to 1/2 that of LSD . Its primary use has been in research, particularly in studying the binding site at the serotonin 5-HT2A receptor, which is crucial for LSD's pharmacological effects .
Research and Detection
Recent studies have focused on the synthesis and detection of MIPLA in various products. It has been identified in paper-sheet products in several countries, including Japan . The synthesis of MIPLA involves a multi-step process starting from ergometrine maleate, which can also yield iso-MIPLA as a by-product .
| Compound | Retention Time (LC-MS) | Potency Compared to LSD |
|---|---|---|
| LSD | Variable | Reference |
| MIPLA | Different from LSD | 1/3 to 1/2 of LSD |
| iso-MIPLA | Different from MIPLA | Not specified |
Analytical Methods for MIPLA
The analysis of MIPLA involves advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. These methods help in distinguishing MIPLA from other lysergamides like LSD and iso-MIPLA based on their retention times and structural characteristics .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume